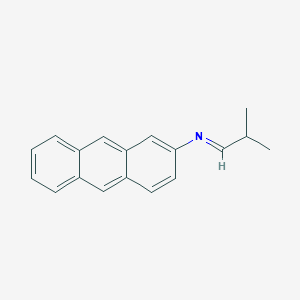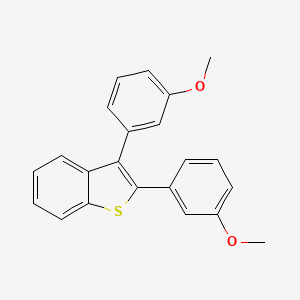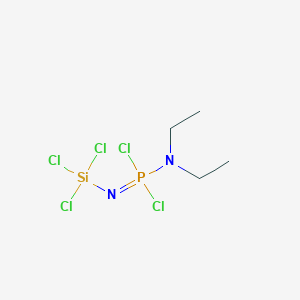![molecular formula C10H18N2O5 B14588509 N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine CAS No. 61366-27-6](/img/structure/B14588509.png)
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine is a chemical compound with the molecular formula C10H18N2O5 It is a derivative of asparagine, an amino acid, and contains an acetyloxy group attached to a butan-2-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine typically involves the esterification of asparagine with 1-(acetyloxy)butan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for temperature control and reagent addition helps in achieving high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Oxidation: The butan-2-yl chain can be oxidized to form ketones or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetyloxy group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Butan-2-ol and acetic acid.
Oxidation: Butan-2-one or butanoic acid.
Substitution: Corresponding amides or thioesters.
Wissenschaftliche Forschungsanwendungen
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine involves its hydrolysis to release the active asparagine and butan-2-ol. The asparagine can then participate in various biochemical pathways, including protein synthesis and nitrogen metabolism. The acetyloxy group serves as a protective group, enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(Acetyloxy)butan-2-yl]-alpha-glutamine: Similar structure but with a glutamine backbone.
N-[1-(Acetyloxy)butan-2-yl]-alpha-serine: Similar structure but with a serine backbone.
Uniqueness
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine is unique due to its specific combination of the acetyloxy group and the asparagine backbone. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61366-27-6 |
|---|---|
Molekularformel |
C10H18N2O5 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-(1-acetyloxybutan-2-ylamino)-3-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-3-7(5-17-6(2)13)12-10(16)8(11)4-9(14)15/h7-8H,3-5,11H2,1-2H3,(H,12,16)(H,14,15) |
InChI-Schlüssel |
LRDLKFQWJHWBSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
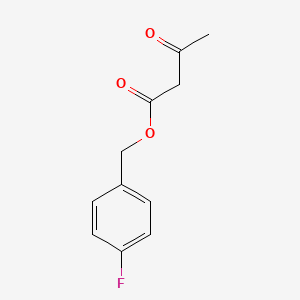
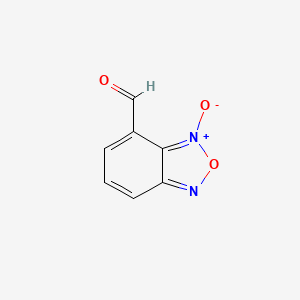


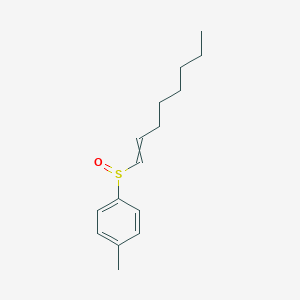
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
